N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound features a benzimidazole core linked to a phenyl group, which is further substituted with a 1,3-dimethylpyrazole-5-carboxamide moiety. The benzimidazole scaffold is well-documented for its pharmacological relevance, including antitumor, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-11-17(24(2)23-12)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBMDCBRLYMQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids under dehydrating conditions . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones . The final step involves coupling the benzimidazole and pyrazole intermediates through amide bond formation using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient positions on aromatic rings facilitate nucleophilic attacks:
a. Amide group reactivity :
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Reacts with Grignard reagents (e.g., RMgX) to form corresponding ketones or tertiary alcohols after hydrolysis.
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Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .
b. Aromatic electrophilic substitution :
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Bromination or nitration occurs preferentially at the para position of the benzimidazole phenyl ring due to electron-donating effects of the imidazole nitrogen .
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Methyl groups on the pyrazole ring direct electrophiles to meta positions .
Oxidation Reactions
The pyrazole and benzimidazole rings undergo selective oxidation:
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Pyrazole ring oxidation | KMnO₄, H₂O/pyridine, 80°C | Pyrazole-4-carboxylic acid derivatives | |
| Benzimidazole oxidation | H₂O₂, acetic acid, 60°C | Benzimidazole N-oxides |
Reduction Reactions
Reductive modifications target functional groups and aromatic systems:
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Amide reduction :
LiAlH₄ in dry THF converts the carboxamide to a secondary amine (N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazol-5-yl)methanamine) . -
Nitro group reduction (if present in derivatives):
Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines .
Condensation and Cyclization
The compound participates in multicomponent reactions:
a. Schiff base formation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine-linked derivatives .
b. Heterocycle synthesis :
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Condensation with thiosemicarbazide yields 1,3,4-thiadiazole hybrids .
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Reaction with hydrazine forms pyrazoline derivatives via cyclocondensation .
Metal Coordination
The benzimidazole nitrogen and carboxamide oxygen act as ligands for transition metals:
Biological Activity-Linked Reactions
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including compounds similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance, research has indicated that certain benzimidazole derivatives exhibit significant inhibitory effects against the hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range. These compounds target non-structural proteins critical for viral replication, showcasing their potential as antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Benzimidazole derivatives have been reported to induce apoptosis and inhibit proliferation in various cancer cell lines, including non-small cell lung cancer (A549). For example, specific derivatives demonstrated IC50 values as low as 0.05 μmol/L against these cancer cells, indicating strong anti-proliferative activity. The mechanism involves downregulation of key proteins involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may have anti-inflammatory properties. Studies on related benzimidazole derivatives have shown promising results in reducing inflammation and pain in animal models. For instance, certain derivatives demonstrated significant analgesic effects compared to standard anti-inflammatory drugs like aspirin and diclofenac .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods involving the formation of C–N bonds and other coupling reactions. A notable approach includes the use of aromatic aldehydes combined with o-phenylenediamine under mild conditions to yield the desired benzimidazole framework .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antiviral Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Benzimidazole Derivative A | Structure A | EC50 = 3 nM (HCV) | IC50 = 0.05 μmol/L (A549) | Significant reduction in edema |
| Benzimidazole Derivative B | Structure B | EC50 = 5 nM (HCV) | IC50 = 0.07 μmol/L (A549) | Comparable to indomethacin |
Case Study: Antiviral Efficacy
A study published in Pharmacological Research evaluated a series of benzimidazole derivatives for their antiviral efficacy against HCV. The most potent compounds exhibited low nanomolar EC50 values, demonstrating their potential as therapeutic agents for liver diseases associated with viral infections .
Case Study: Cancer Therapeutics
In another investigation focused on anticancer properties, researchers synthesized a range of benzimidazole derivatives and assessed their effects on A549 cells. The findings revealed that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, while the pyrazole ring can interact with various enzymes, inhibiting their activity . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)
- Structure : Replaces the pyrazole carboxamide with a formamidine group.
- Properties : Exhibits antitumor activity with a lower melting point (110–115°C) compared to carboxamide derivatives, likely due to reduced hydrogen bonding .
- Biological Activity : Demonstrated growth inhibition in tumor models, suggesting the benzimidazole-phenyl moiety is critical for cytotoxicity.
Aromatic Amide-Substituted Benzimidazoles (Compounds 11–15)
- Structure : Feature a propen-1-yl linker between benzimidazole and benzamide groups (e.g., compound 14: (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-hydroxyphenyl)benzamide).
- Properties : High melting points (>300°C) indicate strong intermolecular interactions from carboxamide and hydroxy groups .
- Activity : Hydroxy and methoxy substituents may enhance solubility and target affinity compared to the dimethylpyrazole in the target compound.
N-Sulfonylacetamidines ()
Heterocyclic Additions and Linkers
Triazole-Thiazole Derivatives (Compounds 9a–9e)
- Structure : Combine benzimidazole with triazole and thiazole rings (e.g., compound 9c: bromophenyl-thiazole substituent).
- Docking studies suggest these groups influence binding poses in enzymatic pockets .
Piperazine-Linked Benzimidazole (PZ1)
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has attracted significant attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of benzimidazole derivatives with pyrazole carboxamides under specific conditions to yield the target compound. Recent studies have highlighted various synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, which enhance yield and purity while minimizing environmental impact .
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzimidazole and pyrazole moieties exhibit promising anticancer properties. For instance, this compound was evaluated against several cancer cell lines. The compound showed significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, suggesting a mechanism of action that warrants further investigation .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been explored. In vitro studies demonstrated that it effectively inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. Comparative studies indicated that its anti-inflammatory efficacy is comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups within the molecule enhances its interaction with bacterial cell membranes, leading to increased antimicrobial potency .
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
- Anti-inflammatory Assessment : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration in treated tissues .
- Antimicrobial Effectiveness : A comparative study against standard antibiotics revealed that this compound exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of E. coli, highlighting its potential utility in treating antibiotic-resistant infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can purity be validated?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation, alkylation, or coupling of intermediates. For example, similar derivatives were synthesized using DMF as a solvent, K₂CO₃ as a base, and controlled heating (60–80°C) to achieve high yields . Purity validation requires elemental analysis (C, H, N), HPLC (>98% purity), and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How can spectroscopic data resolve structural ambiguities in benzimidazole-pyrazole hybrids?
- Methodology : ¹H NMR is critical for identifying substituent positions on the benzimidazole and pyrazole rings. For instance, methyl groups on pyrazole typically resonate at δ 2.1–2.5 ppm, while aromatic protons on benzimidazole appear as multiplets between δ 7.2–8.3 ppm . IR spectroscopy confirms functional groups like C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹). Discrepancies between calculated and experimental elemental analysis values (>0.3%) indicate impurities requiring column chromatography .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology : Enzyme inhibition assays (e.g., COX-1/2) using fluorometric or colorimetric methods are recommended. For example, related pyrazole derivatives were tested at 10–100 µM concentrations in phosphate buffer (pH 7.4) with 1% DMSO as a co-solvent . Cell viability assays (MTT) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxicity, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to target proteins?
- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) with crystal structures (e.g., PDB ID 1CX2 for cyclooxygenase) can model interactions. Key parameters include grid box dimensions (20 ų centered on the active site), Lamarckian genetic algorithm, and validation via RMSD (<2.0 Å). For example, docking of similar compounds revealed hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
Q. What strategies address contradictory data in reaction yields for derivatives with halogen substituents?
- Methodology : Steric and electronic effects of substituents (e.g., -Br vs. -F) impact reactivity. For brominated analogs, slower reaction kinetics may require extended reaction times (24–48 hrs) or elevated temperatures (80–100°C). Solvent polarity adjustments (e.g., switching from THF to DMF) can improve yields by 15–20% . Kinetic studies (TLC monitoring) and DFT calculations (Gaussian 09) help identify rate-limiting steps .
Q. How can regioselectivity challenges in heterocyclic ring formation be mitigated?
- Methodology : Protecting groups (e.g., tert-butoxycarbonyl for amines) and catalyst screening (e.g., Pd(OAc)₂ for Suzuki couplings) enhance regiocontrol. For example, triazole-thiazole hybrids required CuI-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C to favor 1,4-regioisomers . Solvent-free microwave-assisted synthesis (100 W, 10 min) reduces side reactions .
Q. What computational methods validate spectral assignments for complex derivatives?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and vibrational frequencies. For instance, computed ¹³C NMR shifts for pyrazole C=O carbons (δ 160–165 ppm) matched experimental data within ±2 ppm . Discrepancies >5 ppm suggest conformational flexibility or solvent effects requiring MD simulations (AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
